REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]2[c:8]([cH:17]1)[N:9]([C:14]([CH3:15])=[O:16])[CH2:10][CH2:11][CH2:12][CH2:13]2>>[NH2:1][c:4]1[cH:5][cH:6][c:7]2[c:8]([cH:17]1)[N:9]([C:14]([CH3:15])=[O:16])[CH2:10][CH2:11][CH2:12][CH2:13]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N1CCCCc2ccc([N+](=O)[O-])cc21
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Name
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Type
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product
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Smiles
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CC(=O)N1CCCCc2ccc(N)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |